

recommended concentration of RhB-PBP10 (TFA) for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RhB-PBP10 (TFA)

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Application Notes and Protocols for RhB-PBP10 (TFA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of Rhodamine B-labeled Penicillin-Binding Protein 10 (**RhB-PBP10 (TFA)**), a selective inhibitor of Formyl Peptide Receptor 2 (FPR2). This fluorescent probe is a valuable tool for studying FPR2 signaling and cellular processes in various experimental models.

Product Information

- Product Name: **RhB-PBP10 (TFA)**
- Sequence: Rhodamine B-Gln-Arg-Leu-Phe-Gln-Val-Lys-Gly-Arg-Arg-OH (RhB-QRLFQVKGRR-OH)[1]
- Target: Formyl Peptide Receptor 2 (FPR2)[1][2]
- Description: RhB-PBP10 is a cell-permeable, 10-amino acid peptide derived from human plasma gelsolin, conjugated with Rhodamine B at its N-terminus. It functions as a selective antagonist of FPR2, a G-protein coupled receptor involved in inflammatory responses.[1][2][3] The trifluoroacetate (TFA) salt form is common for synthetic peptides; however,

researchers should be aware that TFA counterions can potentially influence biological assays.^[4]

- Storage: Store powder at -20°C for up to one year or at -80°C for up to two years. For stock solutions, store at -20°C for up to one month or at -80°C for up to six months. Avoid moisture.^[1]

Recommended Starting Concentrations

The optimal concentration of **RhB-PBP10 (TFA)** will vary depending on the specific application, cell type, and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. The following table provides recommended starting concentration ranges based on published data for similar rhodamine-labeled probes and PBP10.

Experimental Application	Recommended Starting Concentration Range	Notes
Fluorescence Microscopy	100 nM - 1 μ M	For live or fixed cell imaging to visualize FPR2 localization or probe binding. A study using a de novo designed rhodamine binder used 100 nM for confocal and STED microscopy.
Flow Cytometry	100 nM - 1 μ M	For quantifying receptor expression or probe binding on the cell surface. A study on a rhodamine-labeled FPR2 probe tested a range of 1 nM to 1 μ M. [5] [6]
In Vitro Binding Assays	10 nM - 1 μ M	For competitive binding assays or fluorescence polarization assays to characterize ligand-receptor interactions. The concentration should ideally be around the K _d of the interaction.
Functional Assays (e.g., Calcium Mobilization, Chemotaxis)	100 nM - 1 μ M	To assess the inhibitory effect of RhB-PBP10 on FPR2-mediated cellular responses. A study used 1 μ M of PBP10 to inhibit calcium influx in neutrophils. [7] Another study on a rhodamine-labeled FPR2 antagonist used a range of 1 nM to 1 μ M for chemotaxis assays. [5]
Single-Molecule Localization Microscopy (SMLM)	1 nM - 10 nM	Lower concentrations are required for resolving individual molecules. A study

on a rhodamine binder used 5
nM for PAINT experiments.

Experimental Protocols

Preparation of Stock Solution

- Centrifuge the vial of **RhB-PBP10 (TFA)** powder briefly to collect the contents at the bottom.
- Reconstitute the peptide in sterile dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1 mM).
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.

Protocol for Cellular Staining for Fluorescence Microscopy

This protocol provides a general guideline for staining cells with RhB-PBP10 for visualization of FPR2.

Materials:

- Cells expressing FPR2 (e.g., neutrophils, transfected cell lines)
- **RhB-PBP10 (TFA)** stock solution
- Culture medium or appropriate buffer (e.g., PBS with Ca^{2+} / Mg^{2+} , HBSS)
- Fixative (e.g., 4% paraformaldehyde in PBS), optional
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional for intracellular targets
- Nuclear counterstain (e.g., DAPI), optional
- Antifade mounting medium

- Fluorescence microscope

Procedure:

- Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere.
- Staining:
 - Live-Cell Imaging:
 - Wash the cells once with pre-warmed culture medium or buffer.
 - Dilute the **RhB-PBP10 (TFA)** stock solution to the desired final concentration (e.g., 100 nM - 1 μ M) in pre-warmed medium.
 - Incubate the cells with the RhB-PBP10 solution for 15-30 minutes at 37°C.
 - Gently wash the cells two to three times with pre-warmed medium to remove unbound probe.
 - Add fresh medium and proceed to imaging.
 - Fixed-Cell Imaging:
 - Wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - (Optional for intracellular targets) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash the cells three times with PBS.
 - Dilute the **RhB-PBP10 (TFA)** stock solution to the desired final concentration in PBS.
 - Incubate the cells with the RhB-PBP10 solution for 30-60 minutes at room temperature, protected from light.

- Wash the cells three times with PBS.
- (Optional) Counterstain the nuclei with DAPI.
- Mount the coverslip with antifade mounting medium.
- Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for Rhodamine B (Excitation/Emission ~550/573 nm).

Protocol for Flow Cytometry

This protocol outlines the steps for analyzing RhB-PBP10 binding to cells using flow cytometry.

Materials:

- Cell suspension (1×10^6 cells/mL)
- **RhB-PBP10 (TFA)** stock solution
- Flow cytometry buffer (e.g., PBS with 1% BSA)
- Flow cytometer

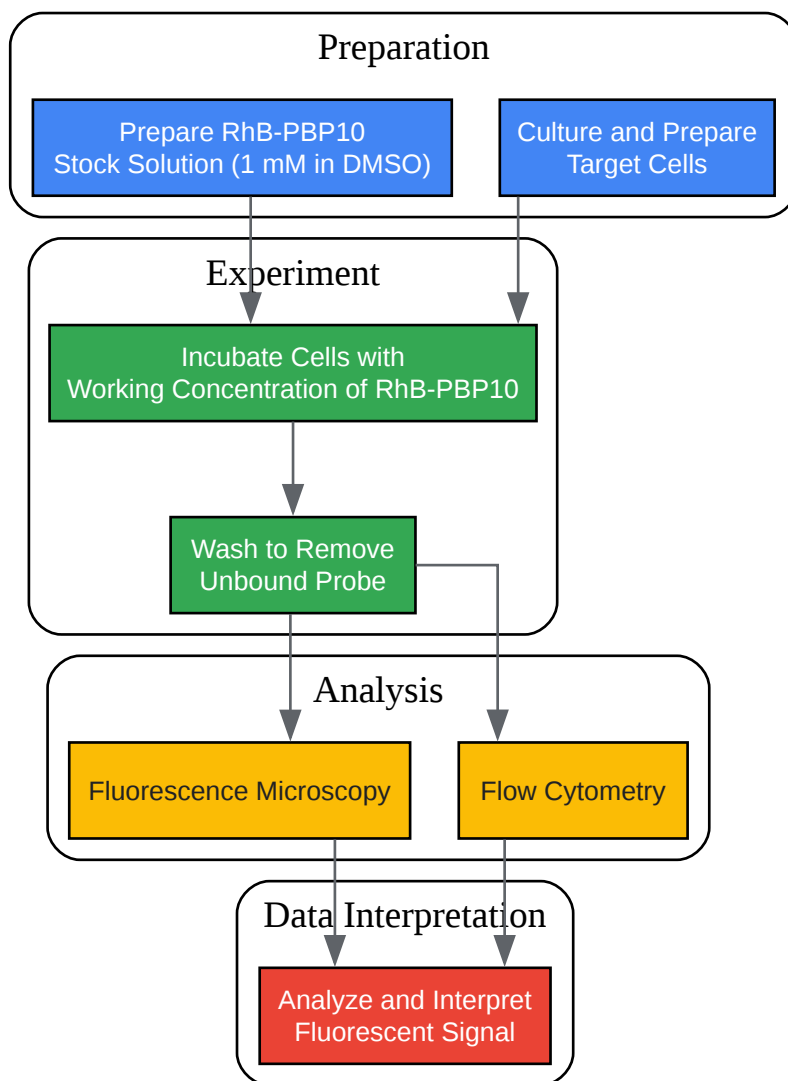
Procedure:

- Cell Preparation: Harvest and wash the cells, then resuspend them in cold flow cytometry buffer to a concentration of 1×10^6 cells/mL.
- Staining:
 - Aliquot 100 μ L of the cell suspension into flow cytometry tubes.
 - Add the desired concentration of **RhB-PBP10 (TFA)** (e.g., 100 nM - 1 μ M) to each tube.
 - Incubate for 30 minutes on ice or at 4°C, protected from light.
- Washing:

- Add 1 mL of cold flow cytometry buffer to each tube and centrifuge at 300 x g for 5 minutes.
- Discard the supernatant.
- Repeat the wash step twice.
- Analysis:
 - Resuspend the cell pellet in 300-500 µL of flow cytometry buffer.
 - Analyze the samples on a flow cytometer using the appropriate laser and emission filters for Rhodamine B.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Simplified signaling pathway of FPR2 and the inhibitory action of RhB-PBP10.



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Caption: General experimental workflow for using RhB-PBP10 in cell-based assays.

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References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 4. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting of Formyl Peptide Receptor 2 for in vivo imaging of acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [recommended concentration of RhB-PBP10 (TFA) for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136809#recommended-concentration-of-rhb-bbp10-tfa-for-experiments]

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